Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride
Overview
Description
Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions.
Hydrochloride Formation: The ester product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification reactions using methanol and 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Substitution reactions can occur at the triazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is used in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is compared with other similar compounds to highlight its uniqueness:
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the amino group.
3-Amino-5-methylthio-1H-1,2,4-triazole: Contains a methylthio group instead of an acetate group.
Ribavirin: A nucleoside analogue derived from the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.
These compounds share the triazole ring structure but differ in their functional groups and applications, making this compound unique in its properties and uses.
Properties
IUPAC Name |
methyl 2-(5-amino-1,2,4-triazol-1-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-9-5(6)7-3-8-9;/h3H,2H2,1H3,(H2,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBBOFIYMEQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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